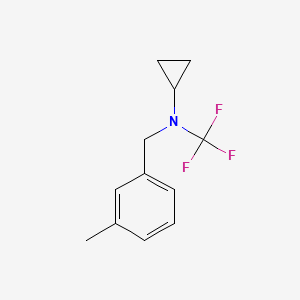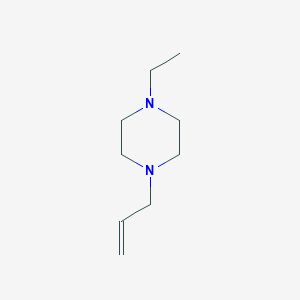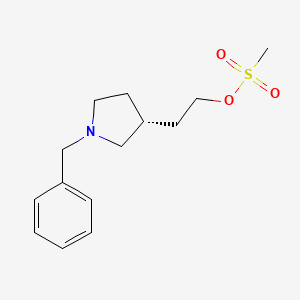
(-)-17-Allylmorphinan-3-ol phosphate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-17-Allylmorphinan-3-ol phosphate (ester) is a compound that belongs to the class of organophosphates, which are esters of phosphoric acid Organophosphates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-Allylmorphinan-3-ol phosphate (ester) typically involves the esterification of the corresponding alcohol with phosphoric acid or its derivatives. One common method is the reaction of phosphorus oxychloride (POCl3) with the alcohol in the presence of a base, such as pyridine, to form the phosphate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of phosphate esters generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of catalysts and continuous monitoring of the reaction can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(-)-17-Allylmorphinan-3-ol phosphate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original alcohol .
Aplicaciones Científicas De Investigación
(-)-17-Allylmorphinan-3-ol phosphate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (-)-17-Allylmorphinan-3-ol phosphate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate ester group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP that inhibits ATPase activity.
Uniqueness
(-)-17-Allylmorphinan-3-ol phosphate (ester) is unique due to its specific chemical structure, which combines the morphinan scaffold with a phosphate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
63732-41-2 |
|---|---|
Fórmula molecular |
C19H26NO4P |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H26NO4P/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(13-17(14)19)24-25(21,22)23/h2,6-7,13,16,18H,1,3-5,8-12H2,(H2,21,22,23)/t16-,18+,19+/m0/s1 |
Clave InChI |
WEZYGLVLIQZWQM-QXAKKESOSA-N |
SMILES isomérico |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OP(=O)(O)O |
SMILES canónico |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

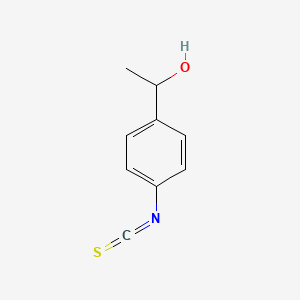
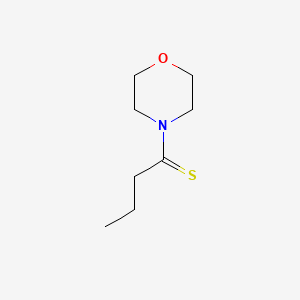
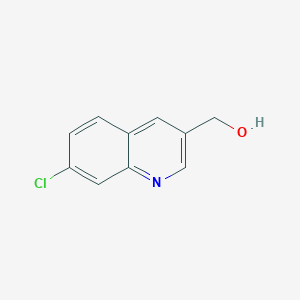
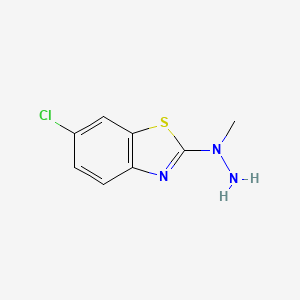
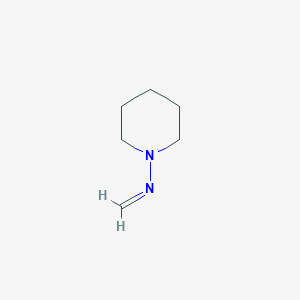
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

